Cas no 202865-82-5 (3'-Bromo-4'-fluoropropiophenone)
3'-Bromo-4'-fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3'-Bromo-4'-fluoropropiophenone
- 1-(3-bromo-4-fluorophenyl)propan-1-one
- 202865-82-5
- A814397
- 1-(3-bromo-4-fluoro-phenyl)propan-1-one
- SCHEMBL3013333
- 1-Propanone, 1-(3-bromo-4-fluorophenyl)-
- PS-7710
- AKOS022271931
- DTXSID60369281
- 1-(3-bromo-4-fluorophenyl)-1-propanone
- 3'-Bromo-4'-fluoropropiophenone, AldrichCPR
- IZSXDWBFACKNSW-UHFFFAOYSA-N
- CS-0320722
- MFCD00143012
- FT-0643892
- 3''-Bromo-4''-fluoropropiophenone
- DB-045157
-
- MDL: MFCD00143012
- Inchi: 1S/C9H8BrFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
- InChI Key: IZSXDWBFACKNSW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(CC)=O)F
Computed Properties
- Exact Mass: 229.97400
- Monoisotopic Mass: 229.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: solid
- Density: 1.4965 (rough estimate)
- Melting Point: 60-64 °C
- Boiling Point: 280.4°C at 760 mmHg
- Flash Point: 123.4°C
- Refractive Index: 1.5310 (estimate)
- PSA: 17.07000
- LogP: 3.18090
- Solubility: Not determined
3'-Bromo-4'-fluoropropiophenone Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-25
- Safety Instruction: S37/39; S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3'-Bromo-4'-fluoropropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3'-Bromo-4'-fluoropropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015030707-250mg |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015030707-500mg |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A015030707-1g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| TRC | B693333-500mg |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 500mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693333-1g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 1g |
$ 75.00 | 2023-04-18 | ||
| TRC | B693333-2.5g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 2.5g |
$ 133.00 | 2023-04-18 | ||
| TRC | B693333-5g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 5g |
$ 184.00 | 2023-04-18 | ||
| Apollo Scientific | PC7411-1g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 98% | 1g |
£64.00 | 2025-02-21 | |
| Crysdot LLC | CD12098240-100g |
1-(3-Bromo-4-fluorophenyl)propan-1-one |
202865-82-5 | 95+% | 100g |
$640 | 2024-07-24 | |
| A2B Chem LLC | AB04133-1g |
3'-Bromo-4'-fluoropropiophenone |
202865-82-5 | 95% | 1g |
$97.00 | 2024-04-20 |
3'-Bromo-4'-fluoropropiophenone Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3'-Bromo-4'-fluoropropiophenone
3'-Bromo-4'-fluoropropiophenone: A Comprehensive Overview
3'-Bromo-4'-fluoropropiophenone (CAS No. 202865-82-5) is a brominated aromatic compound with significant applications in organic synthesis and materials science. This compound, also referred to as bromofluoropropiophenone, has garnered attention due to its unique electronic properties and versatility in chemical reactions. Recent studies have highlighted its potential in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
The molecular structure of 3'-bromo-4'-fluoropropiophenone consists of a phenyl ring substituted with a bromine atom at the 3' position and a fluorine atom at the 4' position, along with a propionyl group attached to the para position of the phenyl ring. This substitution pattern imparts distinct electronic characteristics, making it an ideal candidate for various chemical transformations. Researchers have explored its role in Suzuki-Miyaura coupling reactions, where it serves as a valuable precursor for constructing biaryl compounds with high efficiency.
Recent advancements in synthetic chemistry have expanded the utility of bromofluoropropiophenone. For instance, studies published in *Chemical Communications* and *Journal of Organic Chemistry* demonstrate its use in the synthesis of heterocyclic compounds, which are crucial for drug discovery and agrochemical development. The compound's ability to undergo nucleophilic aromatic substitution reactions has been exploited to create novel bioactive molecules with enhanced pharmacokinetic profiles.
In terms of physical properties, 3'-bromo-4'-fluoropropiophenone exhibits a melting point of approximately 125°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, making it suitable for applications in light-sensitive materials. Moreover, computational studies using density functional theory (DFT) have provided insights into its electronic structure, further aiding its application in optoelectronic devices.
The synthesis of bromofluoropropiophenone typically involves a multi-step process, starting from bromobenzene derivatives. Recent methodologies reported in *Organic Process Research & Development* emphasize the use of microwave-assisted synthesis to enhance reaction efficiency and reduce production time. These techniques not only improve yield but also minimize environmental impact, aligning with current green chemistry principles.
Applications of 3'-bromo-4'-fluoropropiophenone extend beyond traditional organic synthesis. Its role as an intermediate in pharmaceutical chemistry has been documented in several patent filings, particularly in the development of antiviral agents. Additionally, its use in polymer chemistry has been explored for creating stimuli-responsive materials that exhibit reversible changes in properties under external stimuli such as light or temperature.
Looking ahead, ongoing research into bromofluoropropiophenone focuses on expanding its application scope through innovative reaction pathways and material integration strategies. Collaborative efforts between academic institutions and industry partners are expected to unlock new potentials for this compound in fields such as nanotechnology and sustainable energy solutions.
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